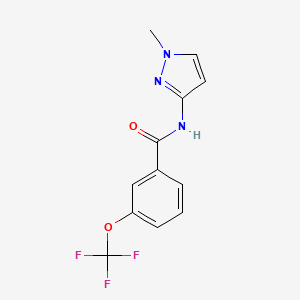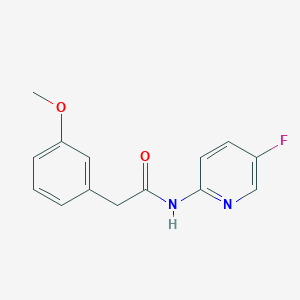![molecular formula C13H12BrFN2 B12241634 3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline](/img/structure/B12241634.png)
3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study molecular interactions and pathways.
Industrial Applications: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can also play a role in stabilizing the interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline is unique due to the specific combination of substituents on the aromatic ring. The presence of both bromine and fluorine atoms, along with the pyridine ring substituted with a methyl group, imparts distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C13H12BrFN2 |
|---|---|
Molecular Weight |
295.15 g/mol |
IUPAC Name |
3-bromo-2-fluoro-N-[(6-methylpyridin-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H12BrFN2/c1-9-4-2-5-10(17-9)8-16-12-7-3-6-11(14)13(12)15/h2-7,16H,8H2,1H3 |
InChI Key |
RRYAEHGNFHJZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12241560.png)

![1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B12241583.png)

![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzene-1-sulfonamide](/img/structure/B12241586.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B12241588.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241599.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12241600.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine](/img/structure/B12241605.png)
![3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12241607.png)
![5-fluoro-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12241608.png)
![6-Fluoro-3-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12241610.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B12241619.png)
